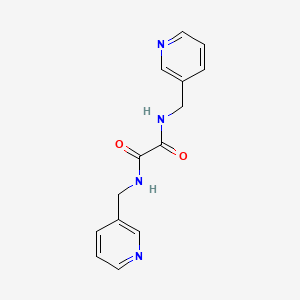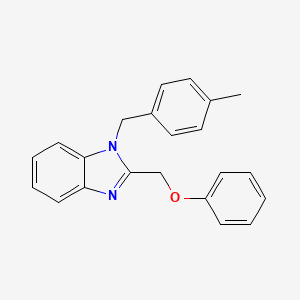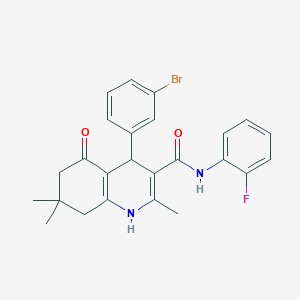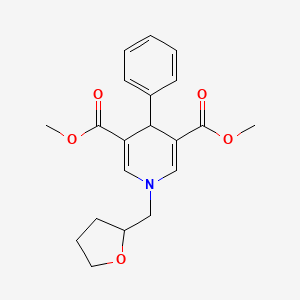methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B11641272.png)
N-{[(5Z)-4-(4-methoxyphenyl)-5-{[(Z)-[(4-methylphenyl)imino](phenyl)methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo various transformations such as nitration, reduction, and cyclization to form the thiadiazole ring. The final step usually involves the formation of the imine and amide bonds under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its unique chemical structure and properties.
Industry: Use in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{(5Z)-4-(4-METHOXYPHENYL)-5-{[(Z)-[N’-(4-METHYLPHENYL)IMINOMETHYL]IMINO}-4,5-DIHYDRO-1,2,4-THIADIAZOL-3-YL]METHYL}-4-METHYLBENZAMIDE include other thiadiazole derivatives with different substituents on the aromatic rings or the thiadiazole ring.
Properties
Molecular Formula |
C32H29N5O2S |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-1,2,4-thiadiazol-3-yl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C32H29N5O2S/c1-22-9-13-25(14-10-22)31(38)33-21-29-36-40-32(37(29)27-17-19-28(39-3)20-18-27)35-30(24-7-5-4-6-8-24)34-26-15-11-23(2)12-16-26/h4-20H,21H2,1-3H3,(H,33,38) |
InChI Key |
HKONCNVSSSMNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NSC(=NC(=NC3=CC=C(C=C3)C)C4=CC=CC=C4)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11641196.png)
![(5Z)-2-(4-chlorophenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641199.png)
![(5Z)-1-(4-Ethoxyphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11641202.png)
![N-(3-chlorophenyl)-2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B11641203.png)

![(4Z)-4-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11641216.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)
![2-Methyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11641225.png)
![5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11641250.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B11641257.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11641263.png)

